Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate
Description
Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate (IUPAC name: propan-2-yl 2-amino-5-[diethylcarbamoyl]-4-methylthiophene-3-carboxylate) is a thiophene-based derivative characterized by a unique substitution pattern. Its structure includes:
- An isopropyl ester group at position 3 of the thiophene ring.
- A 2-amino substituent at position 2.
- A 4-methyl group and a diethylaminocarbonyl moiety at positions 4 and 5, respectively.
Properties
IUPAC Name |
propan-2-yl 2-amino-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-6-16(7-2)13(17)11-9(5)10(12(15)20-11)14(18)19-8(3)4/h8H,6-7,15H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTTKSMRPORHRTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)N)C(=O)OC(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The initial step involves the construction of the thiophene ring, often through a cyclization reaction of suitable precursors.
Introduction of Functional Groups: Subsequent steps involve the introduction of amino and ester groups. This can be achieved through reactions such as amination and esterification.
Final Assembly: The final step involves the coupling of the diethylamino carbonyl group to the thiophene ring, often using reagents like diethylamine and appropriate catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound, if scaled up, would likely involve similar synthetic routes but optimized for higher yields and efficiency. This could include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent quality and purity.
Chemical Reactions Analysis
Types of Reactions
Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})), and hydrogen peroxide (H({2})).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are frequently used.
Substitution: Reagents like halogens (Cl({2})), and nucleophiles (NH(_{3}), OH(^-)) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups such as halides or amines.
Scientific Research Applications
Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of substituted thiophene-3-carboxylates. Below is a comparative analysis with structurally related derivatives:
Physicochemical Properties
- Lipophilicity : The isopropyl ester in the target compound increases lipophilicity compared to ethyl esters (e.g., compound from ).
Commercial and Research Status
- The target compound is discontinued by major suppliers (e.g., CymitQuimica ), limiting accessibility.
- Analogues like the 4-propylphenyl derivative remain available (Parchem ), highlighting industry preference for stable, easily functionalized scaffolds.
Critical Analysis of Evidence
- Gaps in Data: No direct studies on the target compound’s bioactivity or crystallography (cf. SHELX/ORTEP tools in ).
- Structural Insights: ChEBI entries confirm the IUPAC nomenclature and substitution pattern , but experimental validation (e.g., NMR/X-ray) is absent.
- Synthesis Challenges: The diethylaminocarbonyl group may require specialized reagents (e.g., diethylcarbamoyl chloride), increasing synthesis complexity compared to phenyl analogues.
Biological Activity
Isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanism of action, target interactions, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : CHNOS
- Molecular Weight : 298.41 g/mol
- IUPAC Name : this compound
Research indicates that this compound exhibits its biological effects primarily through modulation of specific enzyme pathways and receptor interactions. The compound has been shown to interact with histone deacetylases (HDACs), which play a crucial role in gene expression regulation.
Table 1: Biological Targets and Activities
| Target | Activity | IC50 Value (μM) | Reference |
|---|---|---|---|
| HDAC3 | Inhibition | 0.045 | |
| HDAC8 | Inhibition | 0.651 | |
| Serotonin Transporter | Modulation | Not specified | |
| Histamine H3 Receptor | Modulation | Not specified |
Antitumor Activity
In vitro studies have demonstrated that this compound possesses antitumor properties. The compound has been assessed against various cancer cell lines, showing significant cytotoxicity.
Case Study : A study evaluated the compound's effectiveness against human pancreatic cancer (Patu8988), esophageal cancer (ECA109), and gastric cancer (SGC7901). The results indicated a promising reduction in cell viability, particularly at higher concentrations (≥ 50 μM), with mechanisms involving apoptosis induction and cell cycle arrest.
Antimicrobial Activity
The compound's antimicrobial potential has also been explored. It was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus, demonstrating moderate antibacterial activity.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with a half-life indicating potential for sustained therapeutic effects.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing isopropyl 2-amino-5-[(diethylamino)carbonyl]-4-methylthiophene-3-carboxylate?
Answer:
The compound can be synthesized via multi-step reactions involving:
- Thiophene ring formation : Cyclocondensation of β-keto esters with cyanoacetamide derivatives under acidic conditions (e.g., H₂SO₄ catalysis) .
- Functionalization : Introduction of the diethylamino carbonyl group via nucleophilic acyl substitution, using diethylcarbamoyl chloride in the presence of a base (e.g., triethylamine) .
- Esterification : Isopropyl ester formation through reaction with isopropyl alcohol under Mitsunobu conditions or via acid-catalyzed ester exchange .
Key Considerations : Monitor reaction progress using TLC (silica gel, hexane/ethyl acetate eluent) and purify via column chromatography (gradient elution) .
Basic: How is structural identity and purity confirmed for this compound?
Answer:
Use a combination of analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl at C4, diethylamino carbonyl at C5) and assess regioselectivity .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular formula (e.g., C₁₇H₂₅N₂O₃S) and detect isotopic patterns .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect trace impurities .
Advanced: What strategies optimize synthetic yield in multi-step protocols?
Answer:
- Temperature Control : Perform diethylamino carbonyl introduction at 0–5°C to minimize side reactions (e.g., over-acylation) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for thiophene ring cyclization efficiency; optimize molar ratios via DOE (Design of Experiments) .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for acylation steps to enhance solubility and reaction kinetics .
Advanced: How to resolve contradictions in reported biological activities across studies?
Answer:
- Assay Standardization : Compare IC₅₀ values under consistent conditions (e.g., cell line, incubation time) to isolate structural vs. methodological variability .
- Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., replace isopropyl with ethyl ester) and evaluate activity shifts .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers in datasets, focusing on studies with validated purity (>95%) .
Advanced: What computational tools predict reactivity or target interactions?
Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- PubChem Data : Cross-reference computed properties (e.g., logP, polar surface area) with experimental data to validate models .
Basic: What safety protocols are critical during handling?
Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact (classified as Skin Irritant Category 2) .
- Ventilation : Use fume hoods for weighing and reactions; monitor airborne concentrations with OSHA-compliant sensors .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced: How is crystallographic data applied to structural determination?
Answer:
- Data Collection : Use single-crystal X-ray diffraction (SC-XRD) with Mo-Kα radiation (λ = 0.71073 Å) .
- Refinement : Process data with SHELXL for anisotropic displacement parameters and validate with R-factor convergence (<0.05) .
- Visualization : Generate ORTEP diagrams via WinGX to illustrate thermal ellipsoids and intermolecular interactions (e.g., hydrogen bonds) .
Advanced: What challenges arise in synthesizing analogs with modified substituents?
Answer:
- Steric Effects : Bulky groups (e.g., tert-butylphenyl) may hinder acylation; employ microwave-assisted synthesis to enhance reaction rates .
- Electronic Effects : Electron-withdrawing substituents (e.g., nitro groups) require adjusted reaction conditions (e.g., higher temps for nucleophilic attack) .
- Regioselectivity : Use directing groups (e.g., amino at C2) to control substitution patterns during thiophene functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
